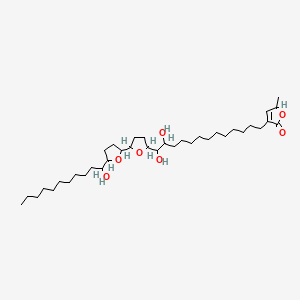
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5'-(1-hydroxyundecyl)(2,2'-bifuran)-5-yl)tridecyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- is a complex organic compound with a unique structure that includes multiple functional groups such as furanone, hydroxyl, and bifuran units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- involves multiple steps, starting from simpler precursors. One possible synthetic route is as follows:
Formation of the Bifuran Unit: The synthesis begins with the formation of the bifuran unit through a Diels-Alder reaction between a furan derivative and a suitable dienophile.
Hydroxylation: The bifuran unit is then subjected to hydroxylation using a reagent such as osmium tetroxide to introduce hydroxyl groups at specific positions.
Alkylation: The hydroxylated bifuran is alkylated with a long-chain alkyl halide under basic conditions to introduce the undecyl group.
Cyclization: The resulting intermediate undergoes cyclization to form the furanone ring, which is facilitated by acidic or basic catalysts.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of dihydrofuranone derivatives.
Substitution: Formation of alkyl or acyl derivatives.
Scientific Research Applications
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and furanone ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The bifuran unit may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxydecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl-: Similar structure but with a different alkyl chain length.
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)dodecyl)-5-methyl-: Similar structure but with a different alkyl chain length.
Uniqueness
The uniqueness of 2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- lies in its specific combination of functional groups and the length of its alkyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
105072-16-0 |
|---|---|
Molecular Formula |
C37H66O7 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
4-[12,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-12-15-18-21-30(38)32-23-24-33(43-32)34-25-26-35(44-34)36(40)31(39)22-19-16-13-10-8-9-11-14-17-20-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3 |
InChI Key |
LOBTVFMXMAFWGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(C(CCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


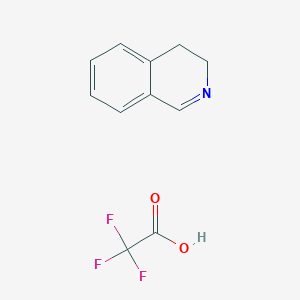
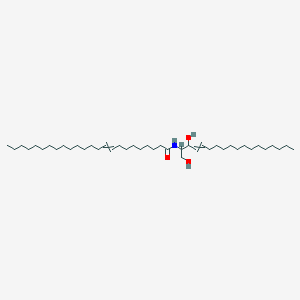

![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)

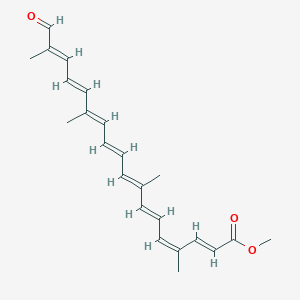
![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
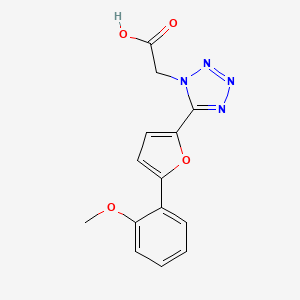

![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)
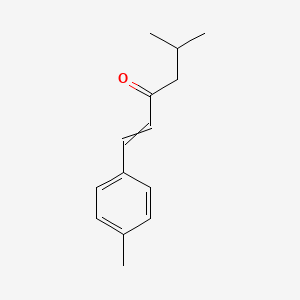
![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
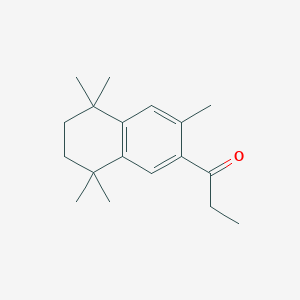
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)
